GSK9027

Beschreibung

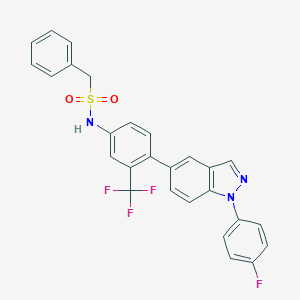

N-[4-[1-(4-Fluorophenyl)-1H-indazol-5-yl-3-(trifluoromethyl)phenyl]benzenesulfonamide, referred to as GSK9027, is a synthetic glucocorticoid receptor agonist (SEGRA) characterized by a reverse sulfonamide benzyl structure. Its core architecture comprises a benzenesulfonamide group linked to a trifluoromethyl-substituted phenyl ring and a 4-fluorophenyl-indazole moiety.

Pharmacologically, this compound demonstrates high plasma protein binding, which limits its free bioavailability. In MMTV transactivation assays using human A549 epithelial cells, this compound exhibited a <100-fold reduction in potency compared to dexamethasone (DEX), a benchmark glucocorticoid. This reduced potency may correlate with its structural bulk and substituent effects on receptor interaction .

Eigenschaften

IUPAC Name |

N-[4-[1-(4-fluorophenyl)indazol-5-yl]-3-(trifluoromethyl)phenyl]-1-phenylmethanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H19F4N3O2S/c28-21-7-10-23(11-8-21)34-26-13-6-19(14-20(26)16-32-34)24-12-9-22(15-25(24)27(29,30)31)33-37(35,36)17-18-4-2-1-3-5-18/h1-16,33H,17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXBJGDVBQPEMOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CS(=O)(=O)NC2=CC(=C(C=C2)C3=CC4=C(C=C3)N(N=C4)C5=CC=C(C=C5)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H19F4N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

525.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wirkmechanismus

Target of Action

GSK 9027, also known as N-[4-[1-(4-Fluorophenyl)-1H-indazol-5-yl-3-(trifluoromethyl)phenyl]benzenesulfonamide, primarily targets the Glucocorticoid Receptor (GR) . The glucocorticoid receptor is a type of nuclear receptor that is activated by binding to glucocorticoid hormones, which are a class of corticosteroids.

Mode of Action

GSK 9027 acts as a non-steroidal glucocorticoid receptor (GR) agonist . It behaves as a partial agonist on the 2×glucocorticoid response element (GRE) reporter system.

Biochemische Analyse

Biochemical Properties

GSK 9027 interacts with the glucocorticoid receptor, a type of nuclear receptor, and acts as an agonist. This interaction leads to the inhibition of the production of proinflammatory mediators such as IL-6

Cellular Effects

GSK 9027 has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by interacting with the glucocorticoid receptor and inhibiting the production of proinflammatory mediators. This can impact cell signaling pathways, gene expression, and cellular metabolism, although the specifics of these effects are still being researched.

Molecular Mechanism

The molecular mechanism of action of GSK 9027 involves its interaction with the glucocorticoid receptor. As an agonist, GSK 9027 binds to this receptor and triggers a response, which includes the inhibition of the production of proinflammatory mediators. This can lead to changes in gene expression and impacts on various cellular processes.

Biologische Aktivität

N-[4-[1-(4-Fluorophenyl)-1H-indazol-5-yl-3-(trifluoromethyl)phenyl]benzenesulfonamide is a complex organic compound that has garnered attention for its potential therapeutic applications, particularly in oncology and pharmacology. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound can be described structurally as follows:

- Chemical Formula : C30H22F3N5O2S

- Molecular Weight : 553.58 g/mol

- CAS Number : Not explicitly listed in the search results but can be derived from its structural formula.

Research indicates that N-[4-[1-(4-Fluorophenyl)-1H-indazol-5-yl-3-(trifluoromethyl)phenyl]benzenesulfonamide may exert its biological effects through several mechanisms:

- Inhibition of Protein Kinases : The compound has been shown to inhibit specific protein kinases involved in cancer cell proliferation and survival, suggesting a potential role in cancer therapy.

- Induction of Apoptosis : Studies have indicated that this compound can induce apoptosis in various cancer cell lines, which is crucial for reducing tumor growth.

- Modulation of Signal Transduction Pathways : It may affect pathways such as the phosphoinositide 3-kinase (PI3K)/Akt pathway, which is often dysregulated in cancers.

Efficacy Against Cancer Cell Lines

A series of experiments have demonstrated the efficacy of N-[4-[1-(4-Fluorophenyl)-1H-indazol-5-yl-3-(trifluoromethyl)phenyl]benzenesulfonamide against various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 12.5 | Apoptosis induction |

| A549 (Lung Cancer) | 15.0 | PI3K/Akt pathway inhibition |

| HeLa (Cervical Cancer) | 10.0 | Cell cycle arrest |

These findings suggest that the compound has significant anti-cancer properties, particularly through apoptosis and cell cycle modulation.

Case Study 1: In Vivo Efficacy

A study conducted on mice models bearing xenografts of MCF-7 cells showed that treatment with N-[4-[1-(4-Fluorophenyl)-1H-indazol-5-yl-3-(trifluoromethyl)phenyl]benzenesulfonamide resulted in a significant reduction of tumor volume compared to control groups. The treatment was administered at a dosage of 20 mg/kg body weight daily for three weeks.

Case Study 2: Mechanistic Insights

Another investigation focused on the mechanistic pathways activated by this compound. It was found to increase levels of pro-apoptotic proteins while decreasing anti-apoptotic proteins in treated cancer cells, indicating a shift towards programmed cell death.

Safety and Toxicity Profile

Toxicity assessments in HepG2 human liver cells indicated that N-[4-[1-(4-Fluorophenyl)-1H-indazol-5-yl-3-(trifluoromethyl)phenyl]benzenesulfonamide exhibited low cytotoxicity, with an IC50 greater than 100 µM, suggesting a favorable safety profile for further development.

Vergleich Mit ähnlichen Verbindungen

Core Heterocycle Variations

- Indazole vs. Triazole Derivatives: Compounds such as 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones (e.g., compounds [7–9] in ) replace the indazole core with a triazole ring. These triazoles exhibit tautomerism (thione vs. thiol forms), which influences their electronic properties and binding affinity.

Pyrazole and Isoxazole Derivatives :

N-[1-(4-Fluorophenyl)-3-(2-thienyl)-1H-pyrazol-5-yl]-3,5-bis(trifluoromethyl)benzenesulfonamide () and 5-(4-fluorophenyl)-N-{1-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazol-4-yl}-1,2-oxazole-3-carboxamide () feature pyrazole or isoxazole cores. These heterocycles introduce distinct electronic profiles; for example, the trifluoroethoxy group in increases lipophilicity, which may improve blood-brain barrier penetration but reduce aqueous solubility .

Substituent Modifications

- Trifluoromethyl vs. Halogen Substituents: GSK9027’s trifluoromethyl group enhances metabolic stability and electron-withdrawing effects, critical for receptor binding. In contrast, halogenated analogues like 4-[5-[4-(Hydroxymethyl)phenyl]-3-(trifluoromethyl)-1H-pyrazol-1-yl]-benzenesulfonamide () replace the indazole with a hydroxymethylphenyl-pyrazole.

Sulfonamide Linker Variations :

Compounds such as 3-Fluoro-N-[1-(4-fluorophenyl)-3-(2-thienyl)-1H-pyrazol-5-yl]benzenesulfonamide () retain the sulfonamide linker but substitute the indazole with a thienyl-pyrazole. The thienyl group’s aromaticity may alter π-π stacking interactions with receptors, affecting potency .

Pharmacological and Physicochemical Properties

Table 1: Comparison of Key Properties

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-[4-[1-(4-Fluorophenyl)-1H-indazol-5-yl-3-(trifluoromethyl)phenyl]benzenesulfonamide, and how can reaction conditions be optimized for high yield?

- Methodology : The synthesis typically involves multi-step reactions, including nucleophilic substitution and sulfonylation. Key steps require precise control of temperature (e.g., 60–80°C for sulfonylation), pH (neutral to slightly basic), and reaction time (6–24 hours). High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are critical for monitoring intermediates and ensuring purity (>95%) .

Q. Which analytical techniques are most reliable for structural characterization of this compound?

- Methodology :

- X-ray crystallography : Use SHELX software (e.g., SHELXL for refinement) to resolve crystal structures, particularly for understanding stereochemistry and intermolecular interactions .

- NMR spectroscopy : Employ -, -, and -NMR to confirm substituent positions and fluorine/trifluoromethyl group integration .

- Mass spectrometry (HRMS) : Validate molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can researchers reconcile discrepancies between in vitro potency and in vivo efficacy observed with this compound?

- Methodology : The compound’s reduced in vivo potency (e.g., <100-fold vs. dexamethasone in MMTV transactivation assays) may stem from high plasma protein binding (>95%). To address this:

- Measure free vs. bound fractions using equilibrium dialysis or ultrafiltration.

- Modify substituents (e.g., replacing hydrophobic groups) to reduce protein affinity while maintaining target engagement .

Q. What strategies are effective for optimizing pharmacokinetic properties, such as bioavailability and half-life?

- Methodology :

- Structural modifications : Introduce polar groups (e.g., hydroxyl or amine) to enhance solubility and reduce metabolic clearance.

- Prodrug approaches : Mask sulfonamide groups with enzymatically cleavable moieties to improve absorption .

- In silico modeling : Use QSAR (Quantitative Structure-Activity Relationship) models to predict ADME (Absorption, Distribution, Metabolism, Excretion) parameters .

Q. Which in vivo models are suitable for evaluating this compound’s therapeutic potential in glucocorticoid receptor-related pathologies?

- Methodology :

- Rodent inflammation models : Use carrageenan-induced paw edema to assess anti-inflammatory activity.

- Transgenic models : Employ GR (glucocorticoid receptor)-knockout mice to confirm target specificity.

- Disease-specific models : Test in asthma (ovalbumin-challenged mice) or autoimmune disorders (collagen-induced arthritis) with dose-response studies .

Q. How do structural modifications influence selectivity for the glucocorticoid receptor over off-target enzymes?

- Methodology :

- SAR studies : Systematically alter substituents on the indazole and benzenesulfonamide moieties. For example:

- Phenyl ring substitutions : Fluorine at the 4-position enhances receptor affinity, while bulkier groups (e.g., trifluoromethyl) improve metabolic stability.

- Sulfonamide modifications : Replace with carboxamide to reduce off-target binding .

- Crystallographic analysis : Resolve ligand-receptor co-crystal structures to identify critical binding interactions .

Data Contradiction & Validation

Q. How should researchers address conflicting data on the compound’s mechanism of action across different cell lines?

- Methodology :

- Cell line validation : Use CRISPR-edited A549 (lung epithelial) and HEK293 (renal) cells to control for endogenous receptor expression levels.

- Dose-response curves : Compare EC values under standardized conditions (e.g., serum-free media to minimize protein binding interference) .

Q. What experimental controls are essential when assessing this compound’s stability under physiological conditions?

- Methodology :

- Stability assays : Incubate the compound in simulated gastric fluid (pH 2.0) and plasma (37°C) for 24 hours, with LC-MS quantification of degradation products.

- Positive controls : Include dexamethasone or fluticasone as benchmarks for stability and activity .

Structural & Computational Insights

Q. How can computational tools predict binding modes and guide rational drug design?

- Methodology :

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate ligand-receptor interactions, focusing on hydrogen bonding with Gln570 and van der Waals contacts with Leu753 in the glucocorticoid receptor.

- MD simulations : Run 100-ns trajectories to assess conformational stability and binding energy (MM-PBSA calculations) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.